CYP4B1-Dependent Formation: 5-OH-VPA Shows 95% Antibody Inhibition vs. Only 42% for 4-OH-VPA, Demonstrating Distinct Enzyme Specificity
In rabbit lung microsomes, monospecific polyclonal anti-CYP4B1 antibodies inhibited 95% of 5-hydroxy-VPA formation, but only 42% of 4-hydroxy-VPA formation and 82% of 4-ene-VPA formation [1]. When CYP4B1 was expressed in HepG2 cells, it metabolized VPA with a turnover number of 35 min⁻¹, producing 5-hydroxy-VPA, 4-hydroxy-VPA, and 4-ene-VPA in a ratio of 110:2:1—a >50-fold preferential formation of 5-OH-VPA over the toxic 4-ene-VPA [1]. In contrast, the lauric acid ω-hydroxylases CYP4A1 and CYP4A3 produced no detectable levels of any of these VPA metabolites, confirming that 5-OH-VPA formation is specifically attributable to CYP4B1, not a generic CYP4 family function [1].
| Evidence Dimension | CYP4B1 antibody inhibition of metabolite formation and recombinant enzyme product ratio |
|---|---|
| Target Compound Data | 5-OH-VPA: 95% inhibition by anti-CYP4B1; product ratio 110 (CYP4B1-expressed HepG2) |
| Comparator Or Baseline | 4-OH-VPA: 42% inhibition by anti-CYP4B1 (product ratio 2); 4-ene-VPA: 82% inhibition (product ratio 1) |
| Quantified Difference | Anti-CYP4B1 inhibits 5-OH-VPA formation 2.3-fold more effectively than 4-OH-VPA; CYP4B1 produces 5-OH-VPA at a 110:1 ratio over 4-ene-VPA |
| Conditions | Rabbit lung microsomes (antibody inhibition); HepG2 cells expressing recombinant CYP4B1 (product ratio); VPA as substrate |
Why This Matters
For laboratories conducting CYP phenotyping or metabolic flux studies, 5-OH-VPA serves as the preferred probe metabolite for CYP4B1 activity, whereas 4-OH-VPA is a poor marker due to its partial formation by other CYP isoforms.
- [1] Rettie AE, Sheffels PR, Korzekwa KR, Gonzalez FJ, Philpot RM, Baillie TA. CYP4 Isozyme Specificity and the Relationship between ω-Hydroxylation and Terminal Desaturation of Valproic Acid. Biochemistry. 1995;34(24):7889-7895. doi:10.1021/bi00024a013 View Source
